6-Amino-5-azacytidine
Overview
Description
6-Amino-5-azacytidine is a chemical compound known for its antibacterial properties, particularly against Escherichia coli . It is a derivative of azacitidine, a nucleoside analog used in the treatment of myelodysplastic syndromes and certain types of leukemia . The compound has a molecular formula of C8H13N5O5 and a molecular weight of 259.22 g/mol .
Mechanism of Action
Target of Action
6-Amino-5-azacytidine, also known as Azacitidine, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also targets DNA methyltransferase, an enzyme that adds a methyl group to DNA . This enzyme plays a crucial role in controlling gene expression and maintaining the integrity of the genome .
Mode of Action
Azacitidine exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . Hypomethylation can lead to the reactivation of genes that were previously silenced by methylation, altering gene expression . At high doses, Azacitidine incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . This results in cytotoxicity to abnormal hematopoietic cells in the bone marrow .
Biochemical Pathways
Azacitidine affects several biochemical pathways. It disrupts RNA metabolism, leading to changes in protein synthesis . It also impairs DNA methylation, which can alter gene expression and affect various cellular processes . For example, it has been shown to increase PTEN expression, reducing the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β .
Pharmacokinetics
The pharmacokinetics of Azacitidine involves its absorption, distribution, metabolism, and excretion (ADME). It is administered subcutaneously, intravenously, or orally . The elimination half-life of Azacitidine is approximately 4 hours . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of Azacitidine and their impact on its bioavailability .
Result of Action
The molecular and cellular effects of Azacitidine’s action include the disruption of RNA metabolism, inhibition of protein and DNA synthesis, and impairment of DNA methylation . These actions can lead to changes in gene expression, cytotoxicity to abnormal hematopoietic cells in the bone marrow, and potential antineoplastic activity . In clinical settings, Azacitidine has been used to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), with some patients showing a complete or partial normalization of blood cell counts and bone marrow morphology .
Biochemical Analysis
Biochemical Properties
6-Amino-5-azacytidine has been found to inhibit the growth of bacteria such as E. coli This suggests that it interacts with certain enzymes or proteins within these organisms to exert its effects
Cellular Effects
Studies on azacytidine, a related compound, have shown that it can inhibit T-cell proliferation and activation, blocking cell cycle progression and decreasing the production of proinflammatory cytokines .
Molecular Mechanism
Azacytidine, a related compound, is known to incorporate into DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNA methyltransferase, leading to hypomethylation of DNA .
Preparation Methods
The synthesis of 6-Amino-5-azacytidine involves several steps. One method includes the reaction of N-ethoxycarbonylguanidine with 2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate to form N-ethoxycarbonylamidinourea, which is then cyclized to produce the 6-ethoxy derivative . This intermediate is further subjected to ammonolysis and methanolysis to yield 6-amino and 6-methoxy derivatives of 5-azacytidine . Industrial production methods focus on optimizing yield and purity, often involving advanced chromatographic techniques to separate and purify the final product .
Chemical Reactions Analysis
6-Amino-5-azacytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 6-oxo and 6-methoxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions: Reagents like chlorotrimethylsilane and triethylamine are commonly used in these reactions.
Scientific Research Applications
6-Amino-5-azacytidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Amino-5-azacytidine is similar to other nucleoside analogs such as:
Azacitidine: Both compounds inhibit DNA methyltransferase and have applications in cancer treatment.
Decitabine: Another nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Zebularine: A derivative of 5-azacytidine with increased stability and similar DNA methyltransferase inhibitory activity.
The uniqueness of this compound lies in its specific antibacterial properties and its potential for developing new antibacterial agents .
Properties
IUPAC Name |
4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIDXKTBPRKSK-TXICZTDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105331-00-8 | |
Record name | 6-Amino-5-azacytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-AMINO-5-AZACYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular conformation of 6-Amino-5-azacytidine and how does it compare to other nucleosides?
A1: [] Nuclear Magnetic Resonance (NMR) spectroscopy revealed that this compound exhibits a preferential conformation similar to purine nucleosides. This includes a dominant g+ (S-type) rotamer around the C(5')-C(4') bond, a preference for the S conformation of the ribose ring, and an inclination towards the anti conformation around the C-N glycosyl bond. [] This conformational similarity might contribute to its biological activity and interactions with cellular targets.
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